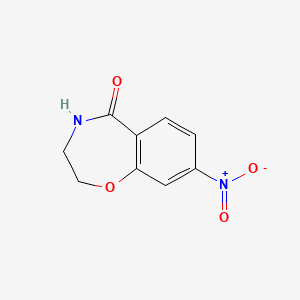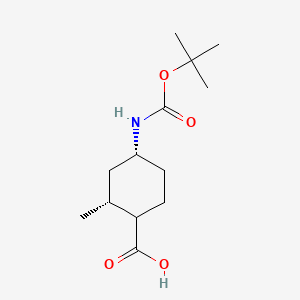
9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one typically involves the reaction of appropriate indole derivatives with nitrosating agents. One common method includes the use of nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in acidic conditions to introduce the nitroso group into the indole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
While specific industrial production methods for 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one.
Reduction: Formation of 3-amino-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Similar structure but with a nitro group instead of a nitroso group.
3-amino-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Similar structure but with an amino group instead of a nitroso group.
1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Lacks the nitroso group, serving as a precursor for various derivatives.
Uniqueness
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
79515-54-1 |
|---|---|
Fórmula molecular |
C11H7N3O2 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
3-nitroso-1,9-dihydropyrido[2,3-b]indol-2-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-9(14-16)5-7-6-3-1-2-4-8(6)12-10(7)13-11/h1-5H,(H2,12,13,15) |
Clave InChI |
SOHXBFNBFOAFCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)C(=C3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



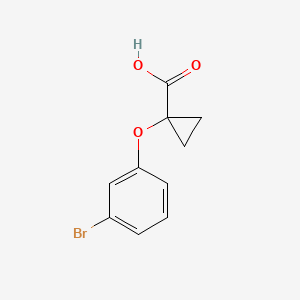
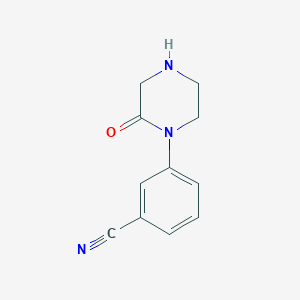
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
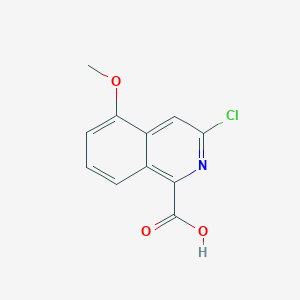

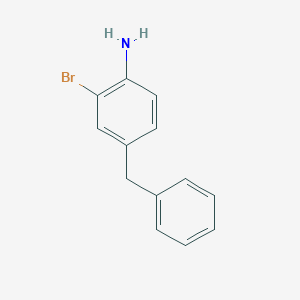
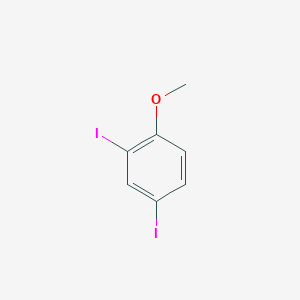
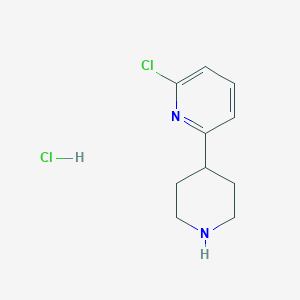

![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
